molecular formula C19H16O5 B2632479 (Z)-ethyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 21668-31-5

(Z)-ethyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No. B2632479
CAS RN: 21668-31-5
M. Wt: 324.332
InChI Key: CNNTVZOXMFDTKN-YVLHZVERSA-N
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Description

(Z)-ethyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate, commonly known as EBOD, is a compound that has gained attention in the scientific community due to its potential applications in various fields. EBOD is a derivative of benzofuran and is synthesized using a specific method.

Scientific Research Applications

Synthesis and Reactivity

The compound (Z)-ethyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate has been explored in various synthetic and reactivity studies, highlighting its utility in organic chemistry. For instance, J. Mérour and F. Cossais (1991) investigated the reactions of 3-oxo-2,3-dihydrobenzofuran with ethyl 2-cyano-3-ethoxypropenoate, leading to compounds with Z + E isomers, showcasing the compound's versatility in generating pyran derivatives Mérour & Cossais, 1991. Similarly, A. V. Tverdokhlebov et al. (2005) demonstrated its reactivity by synthesizing Pyrrolo[2,1-b]thiazol-3-one Derivatives, affirming its application in creating complex heterocyclic compounds Tverdokhlebov et al., 2005.

Advanced Organic Synthesis

In the realm of advanced organic synthesis, the compound's derivatives have been central to developing new methodologies and chemical transformations. For example, K. Gusak and N. Kozlov (2007) utilized derivatives of this compound in the synthesis of benzo[f]quinoline derivatives, indicating its role in synthesizing complex aromatic compounds Gusak & Kozlov, 2007. Additionally, S. Reddy and G. Krupadanam (2010) reported on the one-pot synthesis of Ethyl [2-(2H-Chromene-3yl)-4-oxo-L,3-thiazolidin-3-yl]acetates, demonstrating the compound's utility in streamlining synthetic routes Reddy & Krupadanam, 2010.

Heterocyclic Chemistry and Novel Compounds

The compound has been instrumental in the exploration and synthesis of novel heterocyclic compounds. A. Aly, E. Ishak, and Alan B. Brown (2014) synthesized (Z)-ethyl 2-[((Z)-2-(E)-arylidenehydrazono)-4-oxo-thiazolidine-5-ylidene]acetates, showcasing its potential in creating thiazolinone derivatives with significant yields Aly, Ishak, & Brown, 2014. Furthermore, N. Firoozi, Z. Roshan, and M. Mohammadizadeh (2018) utilized it in the chemoselective synthesis of 3H,3’H-Spiro[benzofuran-2,1′-isobenzofuran]-3,3′-dione derivatives, further illustrating its role in advancing the field of organic synthesis Firoozi, Roshan, & Mohammadizadeh, 2018.

properties

IUPAC Name

ethyl 2-[[(2Z)-2-benzylidene-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-2-22-18(20)12-23-14-8-9-15-16(11-14)24-17(19(15)21)10-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNTVZOXMFDTKN-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

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